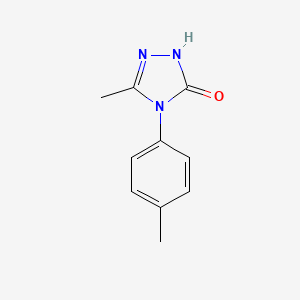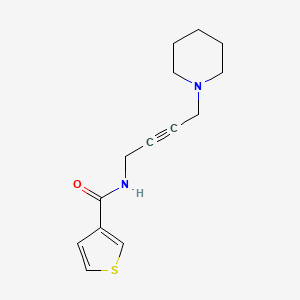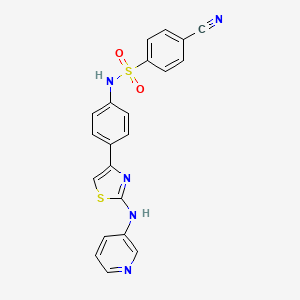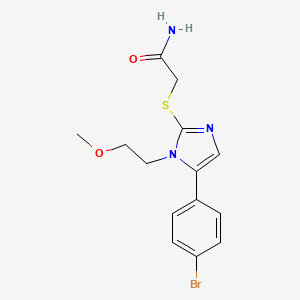![molecular formula C31H36O13 B2945642 [3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1093230-52-4](/img/structure/B2945642.png)
[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C31H36O13 and its molecular weight is 616.616. The purity is usually 95%.
BenchChem offers high-quality [3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its structural features suggest interactions with cellular pathways involved in tumor growth and metastasis .
- The acetylated phenolic groups in this compound may contribute to its anti-inflammatory properties. Researchers have examined its effects on inflammatory markers, cytokines, and immune cells .
- Some studies suggest that this compound could impact cardiovascular health. Researchers investigate its effects on lipid metabolism, endothelial function, and blood pressure regulation .
- The compound’s oxan-2-yl backbone and phenolic moieties raise questions about its neuroprotective potential. Researchers explore its impact on neuronal survival, synaptic plasticity, and neuroinflammation .
- Investigations have assessed the compound’s antimicrobial properties against bacteria, fungi, and parasites. Its acetylated groups and aromatic rings may play a role in disrupting microbial membranes .
- The compound’s hydrophobic and hydrophilic regions make it an interesting candidate for drug delivery. Researchers explore its encapsulation in nanoparticles, micelles, or liposomes .
Anticancer Properties
Anti-Inflammatory Activity
Cardiovascular Health
Neuroprotective Effects
Antimicrobial Activity
Drug Delivery Systems
Mechanism of Action
Target of Action
The compound, also known as Dapagliflozin Tetracetate , is primarily targeted towards the Sodium-Glucose Co-transporter 2 (SGLT2) in the kidneys. SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate .
Mode of Action
Dapagliflozin Tetracetate inhibits SGLT2, reducing the reabsorption of glucose and leading to the excretion of glucose in the urine . This results in lowered blood glucose levels, beneficial for managing diabetes .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. This leads to a decrease in the renal threshold for glucose, resulting in glycosuria (excretion of glucose in the urine). The overall effect is a reduction in total body glucose content and improvement in glycemic control .
Pharmacokinetics
It is predicted to have a boiling point of 6268±550 °C and a density of 129±01 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of Dapagliflozin Tetracetate’s action is a reduction in blood glucose levels. This can help manage hyperglycemia in diabetes patients . It may also lead to weight loss due to the loss of glucose calories in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Dapagliflozin Tetracetate. For instance, its stability is best under dry conditions and at room temperature
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O13/c1-16(2)39-22-9-7-21(8-10-22)13-25(36)24-12-11-23(14-26(24)37)43-31-30(42-20(6)35)29(41-19(5)34)28(40-18(4)33)27(44-31)15-38-17(3)32/h7-12,14,16,27-31,37H,13,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQJURBTPVLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)
![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)
![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2945582.png)